molecular formula C8H10ClNO3S2 B14168656 4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide CAS No. 61706-01-2

4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide

Cat. No.: B14168656
CAS No.: 61706-01-2
M. Wt: 267.8 g/mol
InChI Key: BKXRRRYBSRBUAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with dimethyl sulfoxide (DMSO) under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond . The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant flow rates, ensuring high yield and purity of the final product . The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is essential for their growth and replication . By inhibiting this enzyme, the compound effectively prevents the bacteria from synthesizing folic acid, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61706-01-2

Molecular Formula

C8H10ClNO3S2

Molecular Weight

267.8 g/mol

IUPAC Name

4-chloro-N-[dimethyl(oxo)-λ6-sulfanylidene]benzenesulfonamide

InChI

InChI=1S/C8H10ClNO3S2/c1-14(2,11)10-15(12,13)8-5-3-7(9)4-6-8/h3-6H,1-2H3

InChI Key

BKXRRRYBSRBUAL-UHFFFAOYSA-N

Canonical SMILES

CS(=NS(=O)(=O)C1=CC=C(C=C1)Cl)(=O)C

Origin of Product

United States

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